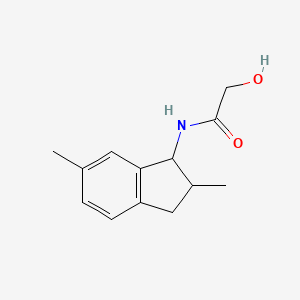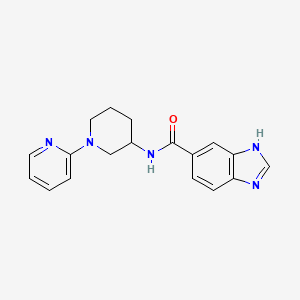![molecular formula C17H24N4 B6638186 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a range of interesting biological properties.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are known to play a key role in mood regulation.
Biochemical and Physiological Effects:
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis. In addition, it has been shown to reduce anxiety-like behavior in rodents, suggesting potential anxiolytic effects. Furthermore, it has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. In addition, it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its potential therapeutic applications in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine. One potential avenue of research is to investigate its potential use as an antidepressant or antipsychotic agent. Another potential area of research is to investigate its effects on other biological systems, such as the immune system or the cardiovascular system. Furthermore, it may be interesting to investigate the potential synergistic effects of this compound with other drugs or compounds. Overall, there is still much to be learned about the potential therapeutic applications of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine, and future research is needed to fully understand its biological effects and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine involves the reaction of 1-(4-bromobenzyl)-4-propyl-1H-pyrazole with piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of interesting biological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential use as an antidepressant and antipsychotic agent.
Propriétés
IUPAC Name |
2-phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-2-9-21-14-15(11-19-21)13-20-10-8-18-12-17(20)16-6-4-3-5-7-16/h3-7,11,14,17-18H,2,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMZZGBANNVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCNCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)